2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline
Description
2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline (CAS: 1019552-18-1) is an aromatic amine derivative featuring a chloro-substituted aniline moiety linked via an ethyl group to a thiophene ring. Its molecular formula is C₁₂H₁₂ClNS, with a molecular weight of 237.75 g/mol .
Properties
Molecular Formula |
C12H12ClNS |
|---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12ClNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
WPMJXSVRXLPVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-chloro-1-(thiophen-2-yl)ethan-1-one with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom in 2-chloro-1-(thiophen-2-yl)ethan-1-one is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene and aniline moieties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Heterocyclic Ring
Thiophene vs. Furan/Thiazole Analogues
- 2-Chloro-N-[1-(furan-2-yl)ethyl]aniline (CAS: 1019624-23-7): Replacing thiophene (S-containing) with furan (O-containing) alters electronic properties. Molecular Weight: 221.67 g/mol (vs. 237.75 g/mol for thiophene analogue).
2-Chloro-N-(1-(thiazol-2-yl)ethyl)aniline (CAS: 1494333-26-4):
Key Data Table: Heterocyclic Variations
| Compound | Heterocycle | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|
| 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline | Thiophene | 237.75 | S atom enhances π-electron richness |
| 2-Chloro-N-[1-(furan-2-yl)ethyl]aniline | Furan | 221.67 | O atom reduces electron density |
| 2-Chloro-N-(1-(thiazol-2-yl)ethyl)aniline | Thiazole | 238.73 | N atom enables hydrogen bonding |
Substituent Variations in the Aniline Moiety
Chloro vs. Methoxy/Nitro Groups
- 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline :
- 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline :
Key Data Table: Aniline Substituent Effects
| Compound | Aniline Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| This compound | 2-Chloro | Electron-withdrawing | Deactivates ring; directs electrophiles |
| 4-Chloro-N-(3,4-dimethoxybenzylidene)aniline | 4-Chloro + methoxy | Mixed (donating/withdrawing) | Alters regioselectivity in reactions |
| 4-Nitro-N-(thiophen-2-ylmethylidene)aniline | 4-Nitro | Strongly electron-withdrawing | Further deactivates ring |
Alkyl Chain Modifications
Ethyl vs. Propyl/Phenoxy Chains
- 2-Phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline: Phenoxy substituents add steric bulk and π-π stacking capability, which could improve crystallinity or material properties .
Key Data Table: Chain Modifications
| Compound | Alkyl Chain | Functional Impact |
|---|---|---|
| This compound | Ethyl | Balances flexibility and electronic effects |
| 3-Ethynyl-N-[1-(thiophen-2-yl)propyl]aniline | Propyl + ethynyl | Enhances rigidity and hydrophobicity |
| 2-Phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline | Phenoxy | Introduces π-π interactions |
Physicochemical Data
- Melting Point: Not explicitly reported, but related compounds (e.g., N-methyl-4-(phenyl(2-thiophen-2-yl)methyl)aniline) show m.p. ~20% yield as brown crystals .
- Solubility: Thiophene’s sulfur atom likely enhances solubility in non-polar solvents compared to furan or thiazole analogues .
Biological Activity
2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features that combine a chloro-substituted aniline with a thiophene moiety. This combination has been linked to various biological activities, including antibacterial and anticancer properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C11H12ClN, and it features a chloro group on the aromatic ring and a thiophene ring attached to an ethyl chain. This structural arrangement enhances its electronic properties, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClN |
| Molecular Weight | 215.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiophene ring enhances binding affinity to enzymes and receptors, which can lead to the modulation of various biochemical pathways.
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial cell wall synthesis, affecting the integrity and viability of bacterial cells .
- Anticancer Activity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines by interacting with DNA and disrupting cellular processes. For instance, compounds similar to this compound have demonstrated the ability to inhibit proliferation in chronic lymphocytic leukemia (CLL) cells with IC50 values below 10 µM .
Study 1: Antibacterial Efficacy
A study conducted on various aniline derivatives, including this compound, revealed that these compounds showed promising antibacterial activity. Specifically, the synthesized complexes demonstrated effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Study 2: Anticancer Potential
In a separate investigation focusing on the anticancer properties of thiophene-containing compounds, it was found that derivatives similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The study reported IC50 values indicating strong antiproliferative effects, particularly in CLL cells .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Ring : The thiophene moiety is synthesized via standard methods such as cyclization reactions involving appropriate precursors.
- Chlorination : The aniline derivative is chlorinated using reagents like thionyl chloride or phosphorus trichloride to introduce the chloro group.
- Final Coupling : The final compound is obtained through coupling reactions that link the thiophene ring with the chloro-substituted aniline.
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